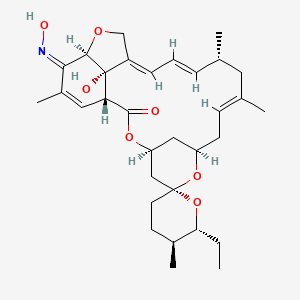

Milbemycin A4 oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

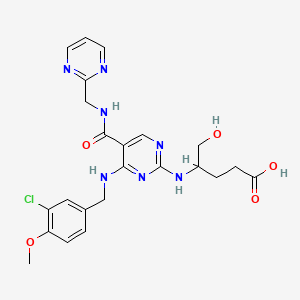

Milbemycin A4 oxime is a macrocyclic lactone belonging to the milbemycin family, which is isolated from the fermentation of the bacterium Streptomyces hygroscopicus var. aureolacrimosus. It is a semi-synthetic derivative of milbemycin A4 and is commonly used as a broad-spectrum antiparasitic agent. This compound is effective against a variety of nematodes and arthropods, making it a valuable compound in veterinary medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Milbemycin A4 oxime is synthesized through a two-step chemical reaction starting from milbemycins A3 and A4. The first step involves the oxidation of milbemycins A3 and A4 to form 5-oxomilbemycins A3 and A4 using chromium trioxide (CrO3) as a catalyst . The second step is the conversion of 5-oxomilbemycins A3 and A4 to this compound through an oximation reaction .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces hygroscopicus var. aureolacrimosus to produce milbemycins A3 and A4. The fermentation broth is then subjected to extraction and purification processes to isolate the milbemycins. The isolated milbemycins are subsequently oxidized and oximated to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Milbemycin A4 oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) is used as a catalyst for the oxidation reaction.

Oximation: Hydroxylamine or its derivatives are commonly used for the oximation reaction.

Major Products Formed

Oxidation: 5-oxomilbemycins A3 and A4.

Oximation: This compound.

Applications De Recherche Scientifique

Milbemycin A4 oxime has a wide range of scientific research applications, including:

Mécanisme D'action

Milbemycin A4 oxime exerts its effects by binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions. This leads to an increase in the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods. By opening glutamate-gated chloride channels, this compound enhances the permeability of the nerve membrane to chloride ions, thereby preventing the transmission of nerve signals. This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Comparaison Avec Des Composés Similaires

Milbemycin A4 oxime is structurally and chemically related to other milbemycins and avermectins. Some similar compounds include:

Milbemycin A3 oxime: Another derivative of milbemycin A3 with similar antiparasitic properties.

Ivermectin: A well-known avermectin used to treat a variety of parasitic infections in both humans and animals.

This compound is unique due to its specific binding affinity and longer half-life compared to other similar compounds, making it a valuable tool in the control and prevention of parasitic infestations .

Propriétés

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZFHUABUMOIM-JUBNYKKYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058495 |

Source

|

| Record name | Milbemycin oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93074-04-5 |

Source

|

| Record name | Milbemycin oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)

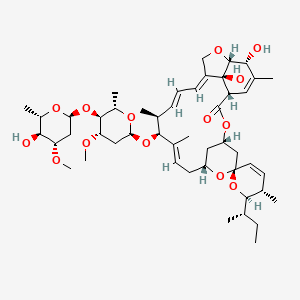

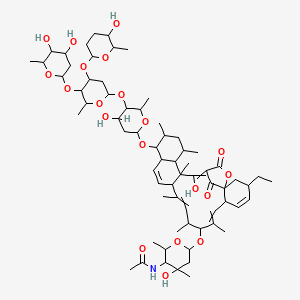

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

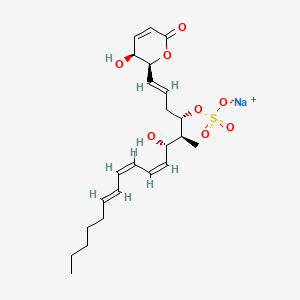

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)

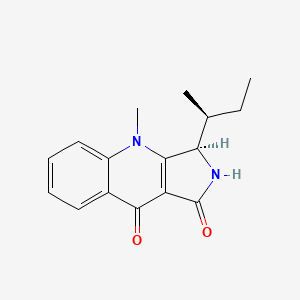

![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)